1,2-Benzisoxazole
Overview
Description
1,2-Benzisoxazole is a heterocyclic compound containing oxygen and nitrogen in its structure. This compound and its derivatives are known for their wide range of synthetic and pharmaceutical applications due to their significant biological activities. These derivatives can be synthesized using various methods, with the most popular involving the base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives under different conditions and solvent media (Shastri, 2016).
Synthesis Analysis
The synthesis of 1,2-benzisoxazoles can be achieved through multiple methods. One efficient synthesis utilizes a 1,3-dipolar cycloaddition of nitrile oxides and benzyne, mediated by TBAF, which completes reactions within 30 seconds and yields the target products in good to excellent yield (Spiteri et al., 2010). Another approach involves the microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles, demonstrating an efficient pathway applicable to a variety of substrates (Jessica A. Smith et al., 2010).
Molecular Structure Analysis
The molecular structure of 1,2-benzisoxazoles, also known as anthranils, features a benzene ring fused with an isoxazole. This structure is valuable in organic synthesis as an intermediate. The spectral data of novel benzisoxazoles are consistent with their assigned structures, confirmed by single-crystal X-ray analysis (J. Serrano et al., 2017).
Chemical Reactions and Properties
The reactivity of 1,2-benzisoxazoles with water molecules has been studied, providing insight into the structures, stabilization energy, and type of interactions in benzoxazole–water complexes. This highlights the importance of considering the interaction with aqueous media in biological systems (Kabanda & Ebenso, 2013).
Physical Properties Analysis
The decomposition and isomerization of 1,2-benzisoxazole have been studied, revealing its isomerization to o-hydroxybenzonitrile without fragmentation up to certain temperatures. This study provides a detailed look into the thermal behavior of 1,2-benzisoxazole and its potential for isomerization under specific conditions (A. Lifshitz et al., 2006).
Chemical Properties Analysis
The influence of conjugation axis on the optical and electronic properties of aryl-substituted benzobisoxazoles has been explored, showing that structural modifications can significantly alter these properties. This research indicates the potential for modifying benzisoxazoles to achieve desired optical and electronic features for various applications (Brian C. Tlach et al., 2013).
Scientific Research Applications
Biological Activity and Drug Design : Benzoxazole, 1,2-benzisoxazole, and 2,1-benzisoxazole are important in drug design due to their interaction with aqueous media in biological systems, simulating their interaction with explicit water molecules. This understanding aids in predicting structures, energies, and interactions stabilizing geometric systems in drug design (Kabanda & Ebenso, 2013).
Synthetic and Pharmaceutical Applications : 1,2-Benzisoxazole derivatives are recognized for their synthetic versatility and pharmaceutical applications, particularly due to their high therapeutic properties. These properties have led to their use in synthesizing various chemotherapeutic agents (Shastri, 2016).
Privileged Structure in Polypharmacology : 1,2-Benzisoxazole derivatives are considered privileged structures due to their ability to bind to a diverse range of biologically important proteins. They are particularly significant in treating CNS disorders, with compounds like zonisamide, risperidone, paliperidone, and iloperidone being clinical examples (Uto, 2016).
Development of Antipsychotics and Anticonvulsants : Benzisoxazole-based medicines, including certain antipsychotics (risperidone, paliperidone, iloperidone) and an anticonvulsant (zonisamide), highlight the therapeutic relevance of 1,2-benzisoxazole compounds (Uto, 2015).
Organic Synthesis Intermediates : 1,2-Benzisoxazoles serve as valuable intermediates in organic synthesis, offering pathways for preparing various heterocyclic compounds, and finding use in the creation of dyes, polymers, and monomers (Serrano et al., 2017).
Antibacterial and Anticancer Applications : Novel DNA gyrase inhibiting compounds based on the benzisoxazole scaffold demonstrate potent activity against Gram-positive and fastidious Gram-negative bacteria, also indicating the potential for anticancer applications (Basarab et al., 2015).
Efficient Synthesis Methods : Improved methods for synthesizing 1,2-benzisoxazole derivatives, such as microwave-promoted nucleophilic aromatic substitution, have been developed, contributing to the efficient production of these compounds (Smith et al., 2010).
Photochemistry and Reaction Mechanisms : Studies on the photochemistry of 1,2-benzisoxazole provide insights into reaction mechanisms and the formation of intermediates, contributing to a better understanding of its chemical behavior (Nunes et al., 2016).
Phosphorodiamidates for Cancer Treatment : 1,2-benzisoxazole phosphorodiamidates, designed as prodrugs requiring bioreductive activation, show promise as novel anticancer treatments. Their mechanism involves the enzymatic reduction of the benzisoxazole moiety, leading to cytotoxic phosphoramide mustard release (Jain & Kwon, 2003).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The 1,2-benzisoxazole-embedded drug molecules such as risperidone and zonisamide are exhibited as anticonvulsant actions . It has been described that the variants with fluorine functionalization lead to realize a severe effect on drug capacity, related to clearance of drug, distribution of drug and intensity of drug metabolism . These scaffolds and their analogues are extended for the utilization towards fabrication of a spectrum of functional materials in synthetic chemistry and also widely witnessed in diverse valuable drug molecules .
properties
IUPAC Name |
1,2-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-4-7-6(3-1)5-8-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZQTRPPVKQPFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181567 | |
Record name | Benz(d)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzisoxazole | |
CAS RN |
271-95-4 | |
Record name | 1,2-Benzisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=271-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoxazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benz(d)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benz[d]isoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOXAZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D879RKM5NQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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